Caprarioside
Overview
Description
Caprarioside is an iridoid glycoside that can be isolated from the plant Capraria biflora L. This compound belongs to the class of terpenoids and is known for its various biological activities .
Preparation Methods
Caprarioside can be isolated from the aerial parts of Capraria biflora L. through a series of extraction and purification processes. The plant material is typically dried and powdered before being subjected to solvent extraction using solvents such as methanol or ethanol. The extract is then concentrated and purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Caprarioside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of this compound can be achieved using acidic or basic conditions, leading to the formation of its aglycone and sugar moieties. Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized derivatives .
Scientific Research Applications
Caprarioside has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a reference compound for the study of iridoid glycosides. In biology, this compound has shown potential as an anti-inflammatory and antioxidant agent. In medicine, it is being investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and cardiovascular diseases. Additionally, this compound has applications in the industry as a natural product for the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of Caprarioside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. For instance, this compound has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which play a key role in the inflammatory response. It also scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress .
Comparison with Similar Compounds
Caprarioside is unique among iridoid glycosides due to its specific structural features and biological activities. Similar compounds include other iridoid glycosides such as aucubin, catalpol, and loganin. Compared to these compounds, this compound exhibits distinct anti-inflammatory and antioxidant properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O11/c1-21(33-18(28)11-5-3-2-4-6-11)9-13(24)22(29)7-8-30-20(17(21)22)32-19-16(27)15(26)14(25)12(10-23)31-19/h2-8,12-17,19-20,23-27,29H,9-10H2,1H3/t12-,13-,14-,15+,16-,17-,19+,20+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCDFJHVOYELKQ-UHXGZAEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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